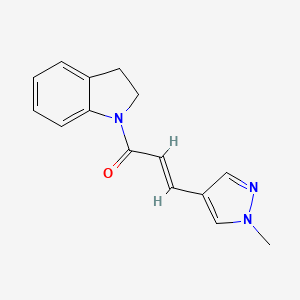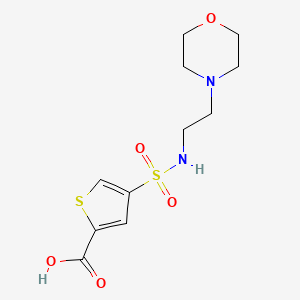
3-bromo-4-methoxy-N-(2-methoxypyridin-3-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-4-methoxy-N-(2-methoxypyridin-3-yl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the pharmaceutical industry. This compound is a sulfonamide derivative and has been found to exhibit promising pharmacological properties.
Wirkmechanismus
The mechanism of action of 3-bromo-4-methoxy-N-(2-methoxypyridin-3-yl)benzenesulfonamide involves the inhibition of carbonic anhydrases. These enzymes play a crucial role in the regulation of acid-base balance in the body. Inhibition of these enzymes by this compound leads to a decrease in the production of bicarbonate ions, which results in a decrease in intraocular pressure in the case of glaucoma and a decrease in seizure activity in the case of epilepsy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-4-methoxy-N-(2-methoxypyridin-3-yl)benzenesulfonamide have been extensively studied. This compound has been found to exhibit potent inhibitory activity against various carbonic anhydrase isoforms, including CA I, II, IX, and XII. Inhibition of these isoforms leads to a decrease in the production of bicarbonate ions, which results in a decrease in intraocular pressure and seizure activity. This compound has also been found to exhibit good selectivity towards carbonic anhydrase isoforms, which makes it a potential candidate for the development of isoform-specific inhibitors.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-bromo-4-methoxy-N-(2-methoxypyridin-3-yl)benzenesulfonamide in lab experiments include its potent inhibitory activity against carbonic anhydrases, good selectivity towards isoforms, and potential applications in the pharmaceutical industry. However, the limitations of using this compound in lab experiments include its high cost, limited availability, and potential toxicity.
Zukünftige Richtungen
There are several future directions for research on 3-bromo-4-methoxy-N-(2-methoxypyridin-3-yl)benzenesulfonamide. These include the development of isoform-specific inhibitors, the investigation of its potential applications in the treatment of cancer, and the exploration of its mechanism of action in more detail. Additionally, the synthesis of analogs of this compound with improved pharmacological properties could also be explored. Overall, the potential applications of this compound in the pharmaceutical industry make it an interesting target for future research.
Synthesemethoden
The synthesis of 3-bromo-4-methoxy-N-(2-methoxypyridin-3-yl)benzenesulfonamide involves the reaction of 3-bromo-4-methoxyaniline with 2-methoxypyridine-3-sulfonyl chloride in the presence of a base such as sodium carbonate. This reaction results in the formation of the target compound in good yield. The purity of the compound can be confirmed by various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Wissenschaftliche Forschungsanwendungen
3-bromo-4-methoxy-N-(2-methoxypyridin-3-yl)benzenesulfonamide has been extensively studied for its potential applications in the pharmaceutical industry. This compound has been found to exhibit potent inhibitory activity against various enzymes such as carbonic anhydrases, which are involved in the regulation of acid-base balance in the body. This inhibition activity makes this compound a potential candidate for the treatment of diseases such as glaucoma, epilepsy, and cancer.
Eigenschaften
IUPAC Name |
3-bromo-4-methoxy-N-(2-methoxypyridin-3-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O4S/c1-19-12-6-5-9(8-10(12)14)21(17,18)16-11-4-3-7-15-13(11)20-2/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGORNSJIMJOPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=C(N=CC=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-4-methoxy-N-(2-methoxypyridin-3-yl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5-dichloro-N-[(5-methyl-1H-pyrazol-4-yl)methyl]pyridin-2-amine](/img/structure/B7576695.png)


![2-chloro-N-[(4-hydroxyphenyl)methyl]-N-methylbenzenesulfonamide](/img/structure/B7576706.png)
![2-[[(E)-3-(2,3-dihydro-1-benzofuran-5-yl)prop-2-enoyl]-ethylamino]acetic acid](/img/structure/B7576714.png)
![2-[(3-Bromobenzoyl)-ethylamino]acetic acid](/img/structure/B7576729.png)
![4-tert-butyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B7576740.png)
![5-[[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylamino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B7576759.png)

![2-[(3-Methyl-4-propan-2-yloxyphenyl)sulfonylamino]oxyacetic acid](/img/structure/B7576775.png)
![2-[(3-Bromothiophen-2-yl)sulfonylamino]acetic acid](/img/structure/B7576785.png)
![2-Methyl-5-[(3-pyridin-3-ylpropanoylamino)methyl]furan-3-carboxylic acid](/img/structure/B7576791.png)
![3-bromo-N-[3-(sulfamoylamino)phenyl]thiophene-2-sulfonamide](/img/structure/B7576798.png)
